(S,S)-EDDS

Description

Properties

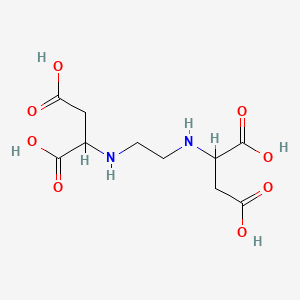

IUPAC Name |

(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]amino]ethylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZRWSNIWNFCIQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN[C@@H](CC(=O)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051852 | |

| Record name | Ethylenediamine-N,N′-disuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20846-91-7 | |

| Record name | Ethylenediamine-N,N′-disuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenediamine disuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020846917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine-N,N′-disuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine Disuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINEDISUCCINIC ACID, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WK2FGJ113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and an aminopolycarboxylic acid. It has garnered significant attention as a biodegradable and environmentally friendly alternative to the widely used but persistent ethylenediaminetetraacetic acid (EDTA).[1] EDDS is particularly valued for its ability to form stable, water-soluble complexes with a wide range of metal ions, making it highly effective in applications spanning agriculture, detergents, water treatment, and pharmaceuticals.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of EDDS, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its function. The information is primarily centered on the [S,S] stereoisomer, which is noted for its superior biodegradability and chelation efficiency.[2]

General Physicochemical Properties

EDDS is a colorless, odorless solid in its acid form.[1][3][4] Its properties are highly dependent on its stereochemistry and whether it is in its free acid or salt form. The trisodium salt is commonly used due to its high water solubility.[2]

Table 1: General Physicochemical Properties of EDDS

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₂O₈ | [3][5][6] |

| Molecular Weight | 292.24 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 220-222 °C (Decomposes) | [1][4][6] |

| Density | 1.44 - 1.7 g/cm³ | [1][3][4][6] |

| Predicted LogP | -6.9 | [5] |

Stereochemistry and Biodegradability

EDDS possesses two chiral centers, resulting in three stereoisomers: the enantiomeric (R,R) and (S,S) forms, and the achiral meso (R,S) form.[1][2][6] The biodegradability of EDDS is highly dependent on its stereoisomeric form. The [S,S]-isomer is readily and completely mineralized by microorganisms found in various environments. In contrast, the (R,R) and (R,S) isomers are significantly less biodegradable, often resulting in the formation of a recalcitrant metabolite, N-(2-aminoethyl) aspartic acid (AEAA).[7]

Solubility

The solubility of EDDS is significantly influenced by pH. The free acid form has limited water solubility, whereas its salt forms, such as trisodium EDDS, are highly soluble in water.[1][2] It is slightly soluble in alcohols and generally insoluble in non-polar organic solvents.[3][8]

Table 2: Solubility of EDDS

| Solvent | Form | Solubility | Temperature | Reference(s) |

| Water | Free Acid | 150 mg/L | 20 °C | [1] |

| Water | Trisodium Salt | 300 - 500 g/L | Ambient | [2] |

| Alcohol | Not Specified | Slightly Soluble | Not Specified | [3] |

Acid-Base Properties (pKa)

As a polyprotic acid with four carboxyl groups and two amino groups, EDDS has multiple acid dissociation constants (pKa values). These values are crucial for understanding its chelation behavior, as the speciation of EDDS in solution is pH-dependent.

Table 3: Acid Dissociation Constants (pKa) of EDDS

| pKa Value | Reported Value 1 | Reported Value 2 |

| pKa1 | 2.4 | 2.40, 3.12 |

| pKa2 | 3.9 | 3.86, 3.90 |

| pKa3 | 6.8 | 6.83, 6.89 |

| pKa4 | 9.8 | 9.82, 10.01 |

| Reference(s) | [4][6] | [9] |

Note: The variations in reported pKa values may be due to different experimental conditions (e.g., ionic strength, temperature).

Potentiometric titration is the standard method for determining the pKa values of weak acids.[10] The process involves titrating a solution of the acid with a strong base and monitoring the pH change.

-

Preparation: A known concentration of EDDS is dissolved in deionized, CO₂-free water. The solution is placed in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Calibration: A calibrated pH meter with a glass electrode is used to measure the pH.[10][11]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence points are identified from the points of maximum slope on the curve (or the peaks of a first-derivative plot). The pKa values correspond to the pH at the half-equivalence points.[12][13]

Chelation and Metal Complexation

The primary function of EDDS is to act as a chelating agent, forming stable, coordinate bonds with metal ions. The molecule wraps around a central metal ion, with its two nitrogen atoms and four carboxylate oxygen atoms acting as electron-pair donors. This forms multiple chelate rings, resulting in a highly stable metal-ligand complex.

The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.

Table 4: Stability Constants (log K) for Metal-EDDS Complexes

| Metal Ion | log K | Reference(s) |

| Fe³⁺ | 22.0 | |

| Cu²⁺ | 18.4 | |

| Ni²⁺ | 17.1 | [9] |

| Pb²⁺ | 14.7 | [9] |

| Zn²⁺ | 13.5 | [9] |

| Co²⁺ | 12.2 | [9] |

| Cd²⁺ | 11.2 | [9] |

| Mn²⁺ | 8.95 | [9] |

| Ca²⁺ | 4.6 | [9] |

| Mg²⁺ | 3.6 | [9] |

Stability constants are often determined by potentiometric titration, similar to pKa determination, but performed in the presence of the metal ion of interest.

-

Methodology: Two separate titrations are conducted. The first is of the ligand (EDDS) alone, and the second is of the ligand in the presence of a known concentration of the metal ion.

-

Data Analysis: The difference between the two titration curves indicates the displacement of protons upon complex formation. By analyzing this displacement and knowing the pKa values of the ligand, the concentration of the free ligand and the average number of ligands bound per metal ion can be calculated at each point of the titration.

-

Calculation: This data is used to solve a series of simultaneous equations, often with the aid of computer programs, to determine the overall stability constants for the metal-ligand complexes formed in solution.

Thermal Stability

EDDS is stable across a wide range of temperatures in aqueous solutions.[2] However, the solid material will decompose upon heating to its melting point of approximately 220-240 °C.[1][3]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability of materials.

-

TGA Protocol: A small, accurately weighed sample of EDDS is placed in a crucible on a microbalance within a furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. Mass loss events correspond to dehydration or decomposition.

-

DSC Protocol: A sample is heated alongside an inert reference material. The DSC measures the difference in heat flow required to maintain both the sample and reference at the same temperature. This reveals endothermic events (like melting) and exothermic events (like decomposition).

Spectroscopic Properties

-

¹H and ¹³C NMR: The presence of EDDS can be confirmed by Nuclear Magnetic Resonance spectroscopy. The ¹H NMR spectrum would show signals corresponding to the protons on the ethylene backbone and the succinate moieties. The ¹³C NMR would show distinct signals for the carboxyl carbons and the aliphatic carbons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of EDDS would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups (~2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretching of the carboxyl groups (~1700-1740 cm⁻¹), and bands corresponding to C-N and N-H stretching and bending.

-

UV-Vis Spectroscopy: As EDDS lacks significant chromophores or extensive conjugated systems, it is not expected to absorb strongly in the UV-Vis region (200-800 nm).[7] However, its metal complexes, particularly with transition metals like iron (Fe³⁺), can exhibit charge-transfer bands in the UV region, which can be used for quantification. For example, the Fe(III)-EDTA complex shows an absorption maximum around 258 nm.[6][7]

Ethylenediamine-N,N'-disuccinic acid possesses a unique set of physicochemical properties that make it a highly effective and environmentally sustainable chelating agent. Its high water solubility in salt form, strong affinity for metal ions, and the rapid biodegradability of its [S,S]-isomer are key attributes driving its adoption in various scientific and industrial fields. A thorough understanding of its acid-base chemistry, complexation equilibria, and stability is essential for optimizing its performance in existing applications and for the development of new technologies.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]

- 4. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethylenediamine-N,N'-disuccinic acid | C10H16N2O8 | CID 497266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Unraveling the Microbial Degradation of [S,S]-EDDS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[S,S]-Ethylenediaminedisuccinic acid ([S,S]-EDDS) is a biodegradable chelating agent that has emerged as a more environmentally friendly alternative to traditional aminopolycarboxylates like EDTA. Its stereospecific nature, being identical to the naturally produced isomer, allows for its effective microbial degradation. This technical guide provides an in-depth exploration of the biodegradation pathway of the [S,S]-EDDS stereoisomer, detailing the enzymatic reactions, intermediate metabolites, and experimental methodologies used to elucidate this process. The information presented is intended to support research and development in environmental science and drug development, where chelating agents play a crucial role.

Core Biodegradation Pathway of [S,S]-EDDS

The microbial breakdown of [S,S]-EDDS is initiated by a specific enzymatic cleavage of a carbon-nitrogen (C-N) bond, a process that is highly dependent on the stereochemistry of the molecule and the presence of complexed metals.

Initial Enzymatic Cleavage

The primary and rate-limiting step in the biodegradation of [S,S]-EDDS is catalyzed by the enzyme [S,S]-EDDS lyase . This enzyme belongs to the carbon-nitrogen lyase family and facilitates the reversible cleavage of a C-N bond in the [S,S]-EDDS molecule.

The reaction proceeds as follows:

[S,S]-EDDS ⇌ Fumarate + N-(2-aminoethyl)aspartic acid (AEAA)

This initial degradation step yields two key metabolites: fumarate, which can directly enter the central metabolic pathway (Krebs cycle), and N-(2-aminoethyl)aspartic acid (AEAA), which undergoes further degradation. The equilibrium constant for this reversible reaction has been determined to be approximately 43.0 x 10⁻¹ M[1].

Enzymology of the Initial Step

[S,S]-EDDS lyase has been isolated and characterized from EDTA-degrading bacteria such as Chelativorans sp. BNC1. The enzyme is a tetramer with a molecular weight of about 200 kDa. Notably, the lyase exhibits stereospecificity, acting on the [S,S] and [R,S] isomers of EDDS, but not the [R,R] isomer[1]. The gene encoding for this enzyme has been successfully cloned and expressed in E. coli for further study[2].

Downstream Degradation of Metabolites

Following the initial cleavage, the intermediate metabolite AEAA is further broken down. While the specific enzymes acting on AEAA are not as well-defined as [S,S]-EDDS lyase, the proposed pathway involves the subsequent degradation of AEAA into smaller, readily metabolizable compounds. This is thought to occur via transamination or deamination reactions, eventually yielding ethylenediamine, which is then further broken down to ammonia and carbon dioxide[1]. The aspartate moiety of AEAA can be catabolized through common amino acid degradation pathways, for instance, via an aspartate aminotransferase that converts it to oxaloacetate, another Krebs cycle intermediate[3][4][5][6][7].

The complete mineralization of [S,S]-EDDS results in the formation of carbon dioxide, water, and inorganic nitrogen (ammonium), which can be utilized by microorganisms for growth.

Biodegradation Pathway Diagram

Caption: Proposed biodegradation pathway of [S,S]-EDDS.

Quantitative Data on Biodegradation

The biodegradability of [S,S]-EDDS is significantly influenced by the presence of complexed metal ions. The stability of the metal-chelate complex determines the bioavailability of [S,S]-EDDS to microbial enzymes.

| Metal-[S,S]-EDDS Complex | Biodegradability | Degradation Rate (in continuously fed biofilters) | Notes |

| Free [S,S]-EDDS | Readily Biodegradable | Not Applicable | Substrate for [S,S]-EDDS lyase. |

| Ca-, Mg-, Ba-EDDS | Readily Biodegradable | Not specified | Low stability constant complexes. |

| Mn-EDDS | Biodegradable (to a small extent) | Not specified | Moderate stability constant. |

| Pb-, Zn-EDDS | Readily Biodegradable | ~0.4 mM h⁻¹ (for 10 mM feed) | Readily degraded in activated sludge and biofilters. |

| Fe(III)-, Cr(III)-, Al-, Cd-, Na-EDDS | Readily Biodegradable | Not specified | Degraded in activated sludge. |

| Cu-, Ni-, Co-EDDS | Recalcitrant | Not degraded | High stability constant complexes limit bioavailability. |

| Hg-EDDS | Recalcitrant | Not degraded | Lack of degradation due to metal toxicity. |

Data compiled from references[1][8].

The degradation kinetics of metal-[S,S]-EDDS complexes can be modeled using a Monod expression, with the free HEDDS³⁻ species acting as the substrate. A half-saturation constant (Kₛ) of approximately 10⁻⁶ M has been reported, indicating a high affinity of the degrading enzymes for the substrate[8].

Experimental Protocols

Ready Biodegradability Test (OECD 301B - CO₂ Evolution Test)

This standardized test is widely used to assess the ready biodegradability of chemicals.

1. Principle: A solution of the test substance in a mineral medium is inoculated with a microbial source (e.g., activated sludge) and incubated in a sealed vessel under aerobic conditions in the dark. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum (ThCO₂).

2. Materials:

-

Test Substance: [S,S]-EDDS or its metal complexes.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture.

-

Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.

-

CO₂-free air: For aeration of the test vessels.

-

CO₂ trapping solution: Barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

-

Reference Substance: A readily biodegradable compound like sodium benzoate or aniline, used as a positive control.

-

Toxicity Control: A test vessel containing both the test substance and the reference substance to check for inhibitory effects.

3. Procedure:

-

Prepare the mineral medium and add the test substance to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.

-

Inoculate the medium with a small volume of prepared activated sludge.

-

Set up a series of sealed vessels for the test substance, a blank (inoculum only), the reference substance, and a toxicity control.

-

Aerate the vessels with CO₂-free air, and pass the effluent gas through a CO₂ trapping solution.

-

Incubate the vessels in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

Periodically, titrate the CO₂ trapping solution to determine the amount of CO₂ produced.

-

Calculate the percentage biodegradation at each time point.

4. Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.

Analytical Method: HPLC for [S,S]-EDDS Quantification

1. Principle: This method allows for the sensitive determination of [S,S]-EDDS in aqueous samples. It involves a pre-column derivatization step to make the molecule fluorescent, followed by separation and detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

2. Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).

3. HPLC System:

-

Reversed-phase C18 column.

-

Gradient elution with a mobile phase consisting of a phosphate buffer (pH 6.8) and acetonitrile.

-

Fluorescence detector with an excitation wavelength of 265 nm and an emission wavelength of 313 nm.

4. Procedure:

-

Adjust the pH of the aqueous sample.

-

Add the FMOC-Cl derivatizing reagent and allow the reaction to proceed.

-

Inject the derivatized sample into the HPLC system.

-

Quantify the [S,S]-EDDS concentration by comparing the peak area to a calibration curve prepared with [S,S]-EDDS standards.

5. Performance: This method has a detection limit of 0.01 µM and is applicable for the analysis of [S,S]-EDDS in water, soil solutions, and plant material[9].

Experimental Workflow Diagram

Caption: General workflow for a biodegradation study.

Relevance for Drug Development Professionals

The study of the biodegradation pathway of chelating agents like [S,S]-EDDS holds relevance for the pharmaceutical industry in several areas:

-

Excipient Formulation: Chelating agents are often used as excipients in drug formulations to enhance stability by sequestering metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). Understanding the biodegradability of these excipients is crucial for assessing their environmental impact upon disposal.

-

Drug Delivery Systems: Biodegradable polymers and chelators can be employed in controlled-release drug delivery systems. The rate of degradation of the chelating component can influence the release kinetics of the API.

-

Toxicity and Safety Assessment: The metabolites of any compound used in a pharmaceutical product must be assessed for their potential toxicity. A thorough understanding of the biodegradation pathway of [S,S]-EDDS, including the identification of its intermediate metabolites like AEAA, is essential for a comprehensive safety evaluation.

-

Environmental Risk Assessment: As part of the drug approval process, an environmental risk assessment is often required. The use of readily biodegradable excipients like [S,S]-EDDS can simplify this assessment and contribute to a more favorable environmental profile for the drug product.

Conclusion

The biodegradation of [S,S]-EDDS is a well-orchestrated microbial process initiated by the stereospecific enzyme [S,S]-EDDS lyase. The subsequent degradation of the resulting metabolites leads to the complete mineralization of the chelating agent. The efficiency of this process is highly dependent on the speciation of [S,S]-EDDS, with metal complexes of lower stability being more amenable to degradation. The standardized protocols and analytical methods described herein provide a robust framework for studying the biodegradability of [S,S]-EDDS and other chelating agents. For drug development professionals, the choice of a biodegradable excipient like [S,S]-EDDS can offer significant advantages in terms of environmental stewardship and regulatory compliance. Further research into the downstream enzymatic steps of the AEAA pathway will provide an even more complete understanding of this important biogeochemical process.

References

- 1. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 2. img3.epanshi.com [img3.epanshi.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Aspartate Transaminase | Northwestern Medicine [encyclopedia.nm.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. oecd.org [oecd.org]

- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Structural Analysis of Ethylenediamine-N,N'-disuccinic Acid (EDDS) Metal Complexes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of metal complexes involving the biodegradable chelating agent ethylenediamine-N,N'-disuccinic acid (EDDS). EDDS is a stereoisomer of ethylenediaminedisuccinic acid, and the [S,S] isomer is particularly noted for its biodegradability, making it a sustainable alternative to traditional chelating agents like EDTA.[1] The hexadentate nature of EDDS allows it to form stable, octahedral complexes with a variety of metal ions, a characteristic crucial for its applications in environmental remediation, agriculture, and pharmaceuticals.

Structural Overview of Metal-EDDS Complexes

The coordination of a metal ion by EDDS involves the two nitrogen atoms of the ethylenediamine backbone and one oxygen atom from each of the four carboxylate groups. This hexadentate coordination typically results in a distorted octahedral geometry around the central metal ion. The succinate moieties of the EDDS ligand can adopt different conformations, influencing the overall symmetry and stability of the complex.

Below is a diagram illustrating the general coordination of a metal ion by the EDDS ligand.

Quantitative Structural Data

| Metal Ion | Ligand | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| Fe(III) | [S,S]-EDDS | Distorted Octahedral | Fe-N: ~2.1-2.2, Fe-O: ~1.9-2.1 | N-Fe-N: ~80-85, O-Fe-O: ~90-100 | [1] |

| Co(III) | EDDA* | Distorted Octahedral | Co-N(en): 2.00(1), 1.98(1); Co-N(EDDA): 1.95(1), 1.94(1); Co-O: 1.90(1), 1.89(1) | N(en)-Co-N(en): 86.0(5); O-Co-O: 89.4(4) | (Poon & Wong, 1986) |

| Ni(II) | EDDS | Octahedral | Ni-N: ~2.1, Ni-O: ~2.0 | - | (Pavelcik et al., 1982) |

| Cu(II) | EDDS | Distorted Octahedral | - | - | (Neal & Rose, 1968) |

*EDDA (ethylenediamine-N,N'-diacetic acid) is a related tetradentate ligand.

Experimental Protocols for Structural Analysis

A multi-technique approach is typically employed to fully characterize the structure of metal-EDDS complexes.

This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystal Growth:

-

Synthesize the metal-EDDS complex by reacting a salt of the desired metal with an aqueous solution of EDDS, adjusting the pH to facilitate complexation.

-

Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of the solvent, vapor diffusion, or temperature-gradient methods. Crystals should be well-formed, of adequate size (typically >0.1 mm in all dimensions), and free from significant defects.[2]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

Position the crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern, which consists of a series of reflections (spots) of varying intensities, using an area detector.[2] A complete dataset requires collecting reflections over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

NMR spectroscopy provides valuable information about the structure and dynamics of metal-EDDS complexes in solution. The choice of NMR experiments depends on whether the metal ion is diamagnetic or paramagnetic.

Methodology for Diamagnetic Complexes (e.g., Co(III), Zn(II)):

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the metal-EDDS complex in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized for the specific NMR experiment and instrument sensitivity.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons on the EDDS ligand.

-

Acquire a 1D ¹³C NMR spectrum to identify the carbon environments.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and between protons and carbons, respectively. This aids in the complete assignment of all NMR signals.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons in different environments.

-

Analyze the chemical shifts and coupling constants to deduce information about the conformation of the chelate rings and the coordination environment of the metal ion.

-

Methodology for Paramagnetic Complexes (e.g., Fe(III), Cu(II), Ni(II)):

-

Sample Preparation: As for diamagnetic complexes, but care must be taken as paramagnetic broadening can be significant.

-

Data Acquisition:

-

Acquire 1D ¹H NMR spectra. Paramagnetic complexes often exhibit a wide range of chemical shifts and significant line broadening due to the influence of the unpaired electrons.[3]

-

Due to rapid relaxation, the acquisition parameters (e.g., pulse widths, relaxation delays) need to be optimized.

-

-

Data Analysis:

-

The isotropic shifts (the difference in chemical shift between the paramagnetic complex and a diamagnetic analogue) can provide information about the distribution of unpaired electron spin density within the complex.[3]

-

The line widths of the NMR signals are related to the electron spin relaxation time and the distance of the nucleus from the paramagnetic center.

-

EPR spectroscopy is a powerful technique for studying metal-EDDS complexes that contain unpaired electrons (paramagnetic species). It provides information about the electronic structure and the coordination environment of the metal ion.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the paramagnetic metal-EDDS complex in a suitable solvent. For measurements at cryogenic temperatures, a glassing solvent (e.g., a mixture of water and glycerol) is often used to prevent the formation of a polycrystalline solid.

-

The sample is placed in a quartz EPR tube.

-

-

Data Acquisition:

-

The sample is placed within a microwave cavity and a strong magnetic field.

-

The magnetic field is swept while the sample is irradiated with microwaves of a constant frequency.

-

Absorption of microwaves by the sample is detected and plotted as the first derivative of the absorption versus the magnetic field.

-

Spectra are typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to increase the signal intensity.

-

-

Data Analysis:

-

The g-factor, obtained from the position of the EPR signal, provides information about the electronic environment of the unpaired electron.

-

Hyperfine coupling patterns, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., the metal nucleus or ligand donor atoms), can reveal details about the atoms coordinated to the metal center and the delocalization of the unpaired electron onto the ligand.

-

UV-Vis spectroscopy is a straightforward and widely used technique to study the formation and stoichiometry of metal-EDDS complexes in solution.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of the metal salt and EDDS of known concentrations.

-

-

Complex Formation Study:

-

Record the UV-Vis spectrum of the metal salt solution and the EDDS solution separately.

-

Mix the metal and ligand solutions in a specific molar ratio (e.g., 1:1) and record the spectrum of the resulting solution. Changes in the absorption spectrum (e.g., appearance of new bands, shifts in wavelength) indicate complex formation.

-

-

Stoichiometry Determination (Job's Plot or Mole-Ratio Method):

-

Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total concentration of metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution at the wavelength of maximum absorption of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4]

-

Mole-Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the EDDS ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.[4]

-

-

Determination of Formation Constant:

-

By analyzing the absorbance data from the stoichiometry studies, the formation constant (stability constant) of the metal-EDDS complex can be calculated using various methods, such as the Benesi-Hildebrand method.

-

Conclusion

The structural analysis of ethylenediamine-N,N'-disuccinic acid metal complexes is crucial for understanding their properties and optimizing their applications. A combination of single-crystal X-ray diffraction for solid-state structure determination and spectroscopic techniques such as NMR, EPR, and UV-Vis for in-solution characterization provides a comprehensive understanding of these important coordination compounds. The detailed experimental protocols provided in this guide offer a framework for researchers and scientists to effectively investigate the structural intricacies of metal-EDDS complexes.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Ethylenediaminedisuccinic Acid (EDDS) in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminedisuccinic acid (EDDS) is a biodegradable chelating agent that has garnered significant attention as a more environmentally friendly alternative to the persistent ethylenediaminetetraacetic acid (EDTA). Its primary isomeric form of environmental interest is [S,S]-EDDS, which exhibits ready biodegradability. Understanding the environmental fate and transport of EDDS is crucial for assessing its potential impacts when used in various applications, including agriculture, remediation of heavy metal-contaminated soils, and industrial processes. This technical guide provides a comprehensive overview of the current knowledge on the behavior of EDDS in soil and water systems, with a focus on its degradation, sorption, and mobility.

Biodegradation of EDDS

The biodegradability of EDDS is a key characteristic that distinguishes it from traditional chelating agents like EDTA. The [S,S] isomer of EDDS, in particular, is readily degraded by soil microorganisms.

Biodegradation in Soil

Studies have shown that [S,S]-EDDS undergoes biodegradation in soil after a lag phase. The half-life of [S,S]-EDDS in soil has been reported to be in the range of 4.18 to 5.60 days, following an initial lag period of 7 to 11 days.[1] The duration of this lag phase can be influenced by the specific soil characteristics and the presence of co-contaminants. Complete degradation of EDDS in various polluted soils has been observed within a 54-day period.

The biodegradation of EDDS is influenced by the presence of complexed metals. While some metal-EDDS complexes are readily biodegradable, others can be more persistent. For instance, the presence of certain heavy metals can extend the lag phase before degradation begins.

Experimental Protocol for Biodegradation Assessment in Soil Slurry

A common method to assess the biodegradation of EDDS in a soil matrix is through soil slurry experiments.

Objective: To determine the rate and extent of EDDS biodegradation in a specific soil.

Materials:

-

Test soil, sieved to < 2 mm

-

[S,S]-EDDS solution of known concentration

-

Basal salt medium

-

Erlenmeyer flasks

-

Shaker incubator

-

Analytical equipment for EDDS quantification (e.g., HPLC-MS/MS)

Procedure:

-

Slurry Preparation: Prepare soil slurries by mixing a specific ratio of soil and basal salt medium (e.g., 1:5 w/v) in Erlenmeyer flasks.

-

Spiking: Add a known concentration of [S,S]-EDDS to the soil slurries.

-

Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, collect slurry samples from the flasks.

-

Extraction: Centrifuge the samples to separate the aqueous phase. Extract the EDDS from the supernatant.

-

Analysis: Analyze the concentration of EDDS in the extracts using a suitable analytical method.

-

Data Analysis: Plot the concentration of EDDS over time to determine the degradation kinetics, including the lag phase and half-life.

Photodegradation of EDDS in Water

In aqueous environments, photodegradation can be a significant pathway for the breakdown of EDDS. The photodegradation of EDDS is generally faster than that of EDTA.

The rate of photodegradation is influenced by factors such as pH and the presence of photosensitizing substances.

Adsorption of EDDS in Soil

The mobility of EDDS and its metal complexes in soil is largely governed by adsorption processes. Adsorption to soil particles can retard the movement of EDDS through the soil profile, providing more time for biodegradation to occur.

Factors Influencing Adsorption

The primary soil components responsible for the adsorption of EDDS and its complexes are:

-

Soil Organic Matter (SOM): The organic carbon content of a soil is a key factor in the adsorption of many organic compounds.

-

Clay Minerals: The type and amount of clay minerals (e.g., kaolinite, montmorillonite) influence the surface area and charge characteristics of the soil, affecting adsorption.

-

Metal Oxides: Iron and aluminum oxides (e.g., goethite) have reactive surfaces that can bind EDDS and its metal complexes.

The pH of the soil solution is a critical factor, as it affects the speciation of EDDS and the surface charge of soil colloids.

Quantitative Data on EDDS Adsorption

Quantitative data on the soil organic carbon-water partition coefficient (Koc) and the soil-water distribution coefficient (Kd) for EDDS are limited in publicly available literature. These coefficients are essential for modeling the transport of EDDS in soil. A higher Koc or Kd value indicates stronger adsorption and lower mobility.

Table 1: Factors Influencing EDDS Adsorption in Soil

| Soil Component | Influence on Adsorption |

| Soil Organic Matter | Increases adsorption through partitioning and surface interactions. |

| Clay Minerals | Provide surface area and charge sites for adsorption. |

| Metal Oxides | Offer reactive surfaces for complexation and adsorption. |

| pH | Affects EDDS speciation and the surface charge of soil particles. |

Experimental Protocol for Batch Adsorption Studies

Batch equilibrium experiments are commonly used to determine the adsorption isotherms of a substance to soil, from which Kd and Koc values can be derived.

Objective: To determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) for EDDS.

Materials:

-

Test soil with known properties (organic carbon content, texture, pH)

-

A series of [S,S]-EDDS solutions of varying concentrations

-

Background electrolyte solution (e.g., 0.01 M CaCl2)

-

Centrifuge tubes

-

Shaker

-

Analytical equipment for EDDS quantification

Procedure:

-

Soil Preparation: Weigh a known amount of air-dried, sieved soil into a series of centrifuge tubes.

-

Solution Addition: Add a known volume of the different EDDS solutions and the background electrolyte to the tubes.

-

Equilibration: Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Measure the equilibrium concentration of EDDS in the supernatant.

-

Calculation: The amount of EDDS adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

-

Isotherm Modeling: Plot the amount of EDDS adsorbed per unit mass of soil against the equilibrium concentration in solution. Fit the data to an adsorption isotherm model (e.g., Linear, Freundlich, or Langmuir) to determine the Kd value.

-

Koc Calculation: Calculate the Koc value using the formula: Koc = (Kd / % Organic Carbon) * 100.

Transport and Mobility of EDDS in Soil

The transport of EDDS and its metal complexes through the soil profile is a critical aspect of its environmental fate. Leaching of EDDS can potentially mobilize heavy metals, leading to groundwater contamination. However, due to its biodegradability and adsorption potential, the mobility of EDDS is generally lower than that of EDTA.

Field studies have shown that the increase in soluble metals following EDDS application is often limited to the upper soil layers (top 20 cm), and the concentrations of soluble metals decrease over time.[2] This suggests that under field conditions, the leaching potential of EDDS-mobilized metals may be controlled.[2]

Soil Column Transport Studies

Soil column experiments are valuable for simulating the movement of solutes like EDDS through the soil under controlled conditions.

Experimental Protocol for Soil Column Leaching Study

Objective: To evaluate the mobility and leaching potential of EDDS and EDDS-metal complexes in a soil column.

Materials:

-

Intact or repacked soil column

-

[S,S]-EDDS solution (with or without complexed metals)

-

Peristaltic pump

-

Fraction collector

-

Analytical equipment for EDDS and metal analysis

Procedure:

-

Column Preparation: Pack the column with the test soil to a desired bulk density.

-

Saturation: Saturate the column with a background electrolyte solution from the bottom up to ensure the removal of trapped air.

-

Pre-equilibration: Leach the column with the background solution until a steady-state flow is achieved.

-

Pulse Injection: Introduce a pulse of the EDDS or EDDS-metal complex solution to the top of the column at a constant flow rate.

-

Elution: Following the pulse, continue to leach the column with the background solution.

-

Leachate Collection: Collect the effluent from the bottom of the column in fractions using a fraction collector.

-

Analysis: Analyze the concentration of EDDS and any metals of interest in each fraction.

-

Breakthrough Curve: Plot the relative concentration (C/C0) of EDDS in the effluent versus the number of pore volumes leached to generate a breakthrough curve. This curve provides information on the mobility and retardation of the substance in the soil.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes and experimental workflows described in this guide.

Caption: Key environmental fate processes of EDDS in soil and water compartments.

Caption: Experimental workflow for a batch adsorption study of EDDS on soil.

Caption: Experimental workflow for a soil column transport study of EDDS.

Conclusion

The environmental fate and transport of EDDS are complex processes influenced by a combination of biotic and abiotic factors. Its ready biodegradability, particularly of the [S,S] isomer, makes it a favorable alternative to persistent chelating agents. While EDDS has the potential to mobilize heavy metals in soil, its mobility is mitigated by adsorption to soil organic matter, clay minerals, and metal oxides, as well as its susceptibility to microbial degradation. Further research is needed to generate more comprehensive quantitative data on the adsorption coefficients (Kd and Koc) of EDDS and its metal complexes in a wider range of soil types. Such data are essential for developing more accurate predictive models of its environmental behavior and for conducting robust risk assessments. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this important area of study.

References

Toxicological Profile of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent increasingly utilized as a substitute for ethylenediaminetetraacetic acid (EDTA) in various industrial and consumer products. This document provides a comprehensive overview of the toxicological profile of EDDS, primarily focusing on its trisodium salt, for which the most extensive data is available. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed toxicological data, experimental methodologies, and visual representations of testing workflows. The information presented herein is synthesized from publicly available safety assessments and toxicological studies. Overall, the toxicological data indicates a low order of acute toxicity for EDDS, with no significant findings for skin or eye irritation, and it is not considered a skin sensitizer. Repeated dose studies have established No-Observed-Adverse-Effect Levels (NOAELs), and reproductive and developmental toxicity studies suggest a lack of significant effects at maternally non-toxic doses. While specific genotoxicity and carcinogenicity data for EDDS are limited, information on related compounds is discussed to provide a broader context.

Chemical Identity

-

Chemical Name: Ethylenediamine-N,N'-disuccinic acid

-

Acronym: EDDS

-

CAS Number: 20846-91-7

-

Molecular Formula: C₁₀H₁₆N₂O₈

-

Molecular Weight: 292.24 g/mol

-

Structure:

-

Note: The majority of the toxicological data presented in this document pertains to the trisodium salt of EDDS (Trisodium Ethylenediamine Disuccinate, CAS No. 178949-82-1), as this is the form most commonly used and tested.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for trisodium ethylenediamine disuccinate.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | > 2000 mg/kg bw | [1][2] |

| LD₅₀ (Lethal Dose, 50%) | Rat | Dermal | > 2000 mg/kg bw | [1] |

| LD₅₀ (Lethal Dose, 50%) | Rabbit | Dermal | > 2640 mg/kg bw | [1] |

| LC₅₀ (Lethal Conc., 50%) | Rat | Inhalation | > 1490 mg/m³ air (4-h exposure) | [1] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritating | [3] |

| Eye Irritation | Rabbit | Non-irritating | [3] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [4] |

| Skin Sensitization | Human (HRIPT) | Not a sensitizer | [5] |

Table 3: Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at Higher Doses | Reference |

| 28-day | Rat | Oral | 1250 mg/kg bw/day (highest dose tested) | No toxicity observed | [1] |

| 90-day | Rat | Oral | 200 mg/kg bw/day | Lower motor activity in high-dose males | [1] |

| 2 years | Rat | Oral | 9 mg/kg/day (as ethylenediamine) | Decreased survival, kidney and liver effects at higher doses | [6][7] |

Note: The 2-year study was conducted on ethylenediamine dihydrochloride, a related compound.

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |

| Reproductive/Developmental Screen | Rat | Oral | 700 mg/kg bw/day | 700 mg/kg bw/day | No signs of paternal, maternal, or fetal toxicity | [1] |

| Developmental | Rat | Oral | 551 mg/kg bw/day | 551 mg/kg bw/day | No adverse effects observed | [1] |

| Developmental | Rat | Oral | 400 mg/kg bw/day | 1000 mg/kg bw/day | Clinical signs of maternal toxicity observed at doses above 400 mg/kg bw/day | [1] |

Table 5: Ecotoxicity

| Endpoint | Species | Duration | Value | Reference |

| EC₅₀ (Immobilisation) | Daphnia magna | 48 hours | 3-46 mg/L | [8] |

| NOEC (Reproduction) | Daphnia magna | 21 days | 0.16 mg/L | [8] |

| LC₅₀ (Mortality) | Fish | 96 hours | 115 mg/L | [8] |

| EC₅₀ (Biomass) | Algae | 96 hours | 61 mg/L | [8] |

Note: Ecotoxicity data is for ethylenediamine, a related compound.

Experimental Protocols

The toxicological studies cited in this guide were generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the typical methodologies for the key toxicological endpoints.

Acute Toxicity Testing

-

Oral (OECD 420, 423, or 425): The test substance is administered by gavage in a single dose to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD₅₀ is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

-

Dermal (OECD 402): A single dose of the test substance is applied to a shaved area of the skin of rodents or rabbits for 24 hours. Observations for mortality and signs of toxicity are conducted for 14 days.

-

Inhalation (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). Animals are observed for mortality and toxic effects during and after exposure for up to 14 days.

Irritation and Sensitization Testing

-

Skin Irritation (OECD 404): The test substance is applied to a small patch of skin on a rabbit for 4 hours. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation (OECD 405): A single dose of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at various time points.

-

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test): This test involves an induction phase where the test substance is administered to guinea pigs both intradermally with an adjuvant and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site. The skin is then observed for allergic reactions.

Repeated Dose Toxicity Testing

-

Sub-chronic (OECD 408 - 90-day study): The test substance is administered daily to rodents, typically via the diet, drinking water, or gavage, for 90 days. The study includes detailed clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues. The highest dose that does not produce a significant increase in adverse effects compared to the control group is identified as the NOAEL.

Genotoxicity Testing

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive result is indicated by a dose-related increase in the number of revertant colonies.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. The erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Reproductive and Developmental Toxicity Testing

-

Reproduction/Developmental Toxicity Screening Test (OECD 421): Male and female rodents are dosed with the test substance before, during, and after mating. The study assesses effects on fertility, pregnancy, maternal behavior, and the development of the offspring.

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Just before birth, the fetuses are examined for external, visceral, and skeletal abnormalities.

Ecotoxicity Testing

-

Acute Immobilisation Test in Daphnia sp. (OECD 202): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The EC₅₀ is the concentration that causes immobilization in 50% of the daphnids.

-

Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for 96 hours, and the LC₅₀, the concentration that is lethal to 50% of the fish, is determined.

-

Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72-96 hours. The test measures the effect of the substance on the growth of the algae, and the EC₅₀ for growth rate inhibition is calculated.

Genotoxicity and Carcinogenicity

-

Ethylenediamine: This related compound has produced weakly positive results in some Ames tests, which may have been due to impurities. Subsequent studies with purer material were negative. Other in vitro and in vivo genotoxicity assays for ethylenediamine were negative. In chronic bioassays, ethylenediamine was not found to be carcinogenic in rats.[7][8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for EDDS toxicity have not been elucidated in the available literature, the general workflows for toxicity testing can be visualized.

Caption: A generalized workflow for toxicological assessment, starting with in vitro and in chemico methods and progressing to in vivo studies for hazard identification and risk assessment.

Caption: A tiered strategy for genotoxicity testing, beginning with a battery of in vitro assays followed by in vivo tests if initial results are positive.

Conclusion

The available toxicological data for trisodium ethylenediamine disuccinate suggests a favorable safety profile for its intended uses. It exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin or eye irritant and is not a skin sensitizer. Repeated dose studies have established NOAELs that indicate a low potential for systemic toxicity. Furthermore, studies on reproductive and developmental toxicity have not shown adverse effects at doses that are not maternally toxic. While specific data on the genotoxicity and carcinogenicity of EDDS are lacking, the information available for the related compound ethylenediamine does not suggest a significant concern. As with any chemical, a comprehensive risk assessment should be conducted for specific use scenarios, taking into account exposure levels and routes. This technical guide provides a foundational dataset for such assessments by professionals in the fields of research, science, and drug development.

References

The Advent of a Biodegradable Chelator: A Technical History of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a significant chelating agent, offering a biodegradable alternative to the persistent and environmentally impactful ethylenediaminetetraacetic acid (EDTA). This technical guide delves into the history and discovery of EDDS, providing a comprehensive overview of its initial synthesis, the key researchers involved, and the evolution of its production. Detailed experimental protocols from seminal publications are presented, alongside a compilation of quantitative data, including metal ion stability constants. Furthermore, this document provides visual representations of the synthetic workflows to aid in the understanding of this important molecule's origins.

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is an aminopolycarboxylic acid that has garnered significant attention as a biodegradable chelating agent.[1] Unlike its predecessor, EDTA, which persists in the environment and can remobilize heavy metals, EDDS is readily broken down by microorganisms. This property has made it an attractive alternative in a wide range of applications, including detergents, cosmetics, soil remediation, and photography.[1]

EDDS possesses two chiral centers, giving rise to three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso (R,S)-EDDS. The (S,S) isomer is of particular interest due to its rapid and complete biodegradability.[1] This guide will explore the initial discoveries and synthetic routes that led to both the production of mixed stereoisomers and the targeted synthesis of the environmentally friendly (S,S) isomer.

Early Synthesis of Mixed Stereoisomers: The Work of Kezerian and Ramsey (1964)

The first documented synthesis of a mixture of ethylenediamine-N,N'-disuccinic acid stereoisomers was reported by Charles Kezerian and William M. Ramsey in a 1964 patent. Their method involved the reaction of a poly-primary amine, such as ethylenediamine, with an unsaturated polycarboxylic acid, like maleic acid, in a basic aqueous solution.

Experimental Protocols

Synthesis of a Mixture of Racemic and Meso EDDS

The following protocol is adapted from the procedure described in U.S. Patent 3,158,635.

-

Materials:

-

Maleic anhydride

-

Ethylenediamine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

-

Procedure:

-

A solution of sodium maleate is prepared by reacting maleic anhydride with a sodium hydroxide solution.

-

Ethylenediamine is then added to the sodium maleate solution. The molar proportion is approximately one mole of the unsaturated polycarboxylic acid per primary amine group.

-

The reaction mixture is heated for a period of several hours to a few days to complete the reaction. The alkalinity of the mixture is maintained by a strong inorganic base.

-

Upon completion, the reaction liquor is cooled.

-

The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2.6.

-

A white crystalline product, a mixture of meso and racemic EDDS, precipitates and is allowed to settle for several hours.

-

The product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by dissolving the product in a 10% NaOH solution and reprecipitating by acidification with concentrated HCl to a pH of 2.6. This process can yield different crystalline fractions.

-

Logical Relationship of the Synthesis of Mixed EDDS Isomers

Caption: Workflow for the synthesis of mixed EDDS isomers.

Stereospecific Synthesis of this compound: The Contribution of Neal and Rose (1968)

A pivotal development in the history of EDDS was the stereospecific synthesis of the readily biodegradable (S,S) isomer. This was achieved by John A. Neal and Norman J. Rose in 1968, as detailed in their publication in Inorganic Chemistry. Their method utilizes L-aspartic acid as a chiral precursor, reacting it with 1,2-dibromoethane in a basic aqueous medium.

Experimental Protocols

Synthesis of (S,S)-Ethylenediamine-N,N'-disuccinic Acid

The following protocol is based on the experimental description in the 1968 paper by Neal and Rose.

-

Materials:

-

L-aspartic acid

-

Sodium hydroxide (NaOH)

-

1,2-dibromoethane (DBE)

-

Hydrochloric acid (HCl, concentrated)

-

-

Procedure:

-

L-aspartic acid is dissolved in an aqueous solution of sodium hydroxide to form sodium L-aspartate.

-

1,2-dibromoethane is added to the basic solution of sodium L-aspartate.

-

The reaction mixture is heated, for example, at 85°C for several hours, during which time additional aqueous NaOH may be added.

-

After the initial heating period, the mixture can be heated to boiling for a shorter duration (e.g., 1 hour) to ensure the completion of the reaction.

-

The reaction mixture is then cooled, and water is added.

-

The solution is slowly acidified with concentrated hydrochloric acid to a pH of 3.

-

The product, this compound, crystallizes and precipitates from the solution.

-

The precipitate is collected by filtration and washed with water to remove HCl and any unreacted L-aspartic acid.

-

The reported yield of this compound from this procedure was around 25%.

-

Experimental Workflow for this compound Synthesis

Caption: Workflow for the stereospecific synthesis of this compound.

Quantitative Data: Stability Constants of EDDS with Metal Ions

A critical aspect of a chelating agent's efficacy is the stability of the complexes it forms with various metal ions. The stability constant (log K) provides a quantitative measure of this interaction. The table below summarizes the stability constants for this compound and a mixture of EDDS isomers with several divalent and trivalent metal ions.

| Metal Ion | This compound log K | Mixed Isomers log K |

| Fe(III) | 22.0 | 21.6 |

| Cu(II) | 18.4 | 18.1 |

| Zn(II) | 13.5 | 13.2 |

| Mn(II) | 8.9 | 8.5 |

Data sourced from Orama et al. (2002), determined in 0.1 M NaCl at 25 °C.

Conclusion

The history of ethylenediamine-N,N'-disuccinic acid is a testament to the evolution of chemical synthesis towards more environmentally conscious solutions. From the initial production of mixed stereoisomers by Kezerian and Ramsey to the targeted, stereospecific synthesis of the biodegradable this compound by Neal and Rose, the development of this chelating agent has been driven by the need for effective yet sustainable chemical technologies. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in understanding the foundational science behind this important molecule and its applications.

References

An In-depth Technical Guide on the Solubility of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent of significant interest in various scientific and industrial fields, including pharmaceutical sciences. This document details the solubility of EDDS in different solvents, the influence of temperature and pH, and presents standardized experimental protocols for solubility determination.

Core Concepts

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a structural isomer of ethylenediaminetetraacetic acid (EDTA) and is notable for its biodegradability, making it an environmentally friendlier alternative.[1][2] It exists as three stereoisomers: (S,S), (R,R), and the meso form (R,S). The (S,S)-isomer is readily biodegradable and is the most commonly used form.[1] The solubility of EDDS is highly dependent on its form, primarily whether it is the free acid or a salt, with the trisodium salt of (S,S)-EDDS being the most common commercially available form due to its high water solubility.[3]

Data Presentation: Solubility of EDDS

The solubility of a compound is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. The following tables summarize the available quantitative solubility data for EDDS.

Table 1: Solubility of Trisodium Ethylenediamine-N,N'-disuccinic Acid in Aqueous Solutions

| Solvent | Temperature (°C) | pH | Solubility |

| Water | Not Specified | 7.0 - 9.0 | 300 - 500 g/L[3] |

| Water | 20 | 7 | ≥1000 g/L[4] |

Table 2: Solubility of Ethylenediamine-N,N'-disuccinic Acid (Free Acid and Disodium Salt) in Aqueous Solutions

| Form | Solvent | Temperature (°C) | pH | Solubility |

| Disodium Salt | Water | Not Specified | 5 - 10 | Mostly Insoluble (Qualitative) |

Note: There is a significant lack of publicly available quantitative data on the solubility of EDDS and its salts in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). General principles suggest that the salt forms of EDDS would be poorly soluble in non-polar organic solvents.

Experimental Protocols

Accurate determination of solubility is fundamental for the application of EDDS in research and drug development. The following are detailed methodologies for two common experimental protocols for determining the solubility of a compound like EDDS.

Shake-Flask Method for Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials:

-

Ethylenediamine-N,N'-disuccinic acid (EDDS) powder

-

Solvent of interest (e.g., purified water, buffer of specific pH, organic solvent)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solubility at a specific pH, use a validated buffer system.

-

Addition of Solute: Add an excess amount of EDDS to a conical flask or vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks/vials and place them in an orbital shaker with controlled temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. The shaking speed should be adequate to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the flasks/vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of EDDS in the diluted filtrate using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of EDDS in the solvent, taking into account any dilution factors. The result is typically expressed in g/L or mol/L.

Potentiometric Titration for Solubility Determination

Potentiometric titration can be a rapid method to determine the solubility of ionizable compounds like EDDS.

Principle: The method involves titrating a solution of the compound with a strong acid or base. The change in pH or potential is monitored, and the point of precipitation or dissolution is used to calculate the solubility.

Materials:

-

EDDS sample

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Potentiometer with a pH electrode or an ion-selective electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Sample Preparation: Prepare a solution or suspension of EDDS in a known volume of purified water.

-

Titration Setup: Place the beaker with the EDDS solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the EDDS solution with the standardized acid or base. Add the titrant in small, known increments.

-

Data Recording: Record the pH or potential after each addition of the titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration well beyond the equivalence point(s). The solubility can be determined from the titration curve by identifying the point where the solid phase appears or disappears, which is often indicated by a change in the slope of the curve.

-

Calculation: The solubility is calculated from the concentration of the titrant and the volume added at the point of precipitation/dissolution, taking into account the stoichiometry of the reaction.

Mandatory Visualization

Logical Relationship: Role of EDDS in Pharmaceutical Formulations

While EDDS does not have a known direct role in cellular signaling pathways for drug action, its function as a chelating agent is critical in the formulation and stability of active pharmaceutical ingredients (APIs). The following diagram illustrates this logical relationship.

Caption: Logical workflow of EDDS as a stabilizing agent in pharmaceutical formulations.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

stereoisomers of ethylenediamine-N,N'-disuccinic acid and their properties

An In-depth Technical Guide to the Stereoisomers of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that exists as three distinct stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and meso-EDDS. These isomers exhibit significant differences in their biodegradability and interactions with metal ions, making a thorough understanding of their individual properties crucial for various applications, including environmental remediation, agriculture, and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of EDDS stereoisomers, with a focus on their unique properties and relevant experimental methodologies.

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and a structural isomer of the widely used ethylenediaminetetraacetic acid (EDTA).[1] Unlike EDTA, which is known for its persistence in the environment, the (S,S) stereoisomer of EDDS is readily biodegradable, making it an environmentally friendlier alternative.[2] EDDS has two chiral centers, giving rise to three stereoisomers: the enantiomeric pair this compound and (R,R)-EDDS, and the achiral meso-(R,S)-EDDS.[2] The distinct spatial arrangements of the carboxylate groups in these isomers lead to differences in their biological and chemical properties, particularly their biodegradability and metal chelation characteristics.

The (S,S) isomer is of significant commercial interest due to its rapid and complete mineralization by microorganisms in soil and water.[3] In contrast, the (R,R) and meso isomers are significantly less biodegradable.[2][3] This stereoselectivity in biodegradation is a key factor driving the research and development of EDDS for applications where environmental impact is a concern.

This guide delves into the synthesis of both the stereochemically pure this compound and mixtures of the stereoisomers. It further details experimental protocols for their separation and characterization, and presents a comparative analysis of their metal chelation properties through a summary of their stability constants.

Data Presentation

Table 1: Stability Constants (log K) of EDDS Stereoisomers with Various Metal Ions

The stability of the metal-EDDS complexes is a critical parameter for applications such as metal ion control, soil remediation, and industrial processes. The following table summarizes the known stability constants for the this compound isomer and a mixture of isomers with several common metal ions. Data for the individual (R,R)-EDDS and meso-EDDS isomers are limited in the reviewed literature, highlighting an area for further research.

| Metal Ion | This compound | EDDS Isomer Mixture |

| Fe(III) | 22.0 | - |

| Cu(II) | 18.4 | - |

| Zn(II) | 13.5 | - |

| Mn(II) | 8.9 | - |

| Ni(II) | - | - |

| Co(II) | - | - |

| Pb(II) | - | - |

| Cd(II) | - | - |

| Isomer mixture typically consists of 25% (S,S), 25% (R,R), and 50% meso. |